6-(Ethoxymethyl)pyrimidine-4-carboxylic acid
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Overview
Description
6-(Ethoxymethyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are crucial in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Ethoxymethyl)pyrimidine-4-carboxylic acid typically involves the reaction of ethoxymethyl derivatives with pyrimidine-4-carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions where the reagents are mixed in reactors under specific temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 6-(Ethoxymethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6-(Ethoxymethyl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 6-(Ethoxymethyl)pyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with nucleic acid synthesis, making it a potential candidate for antiviral and anticancer therapies .
Comparison with Similar Compounds
Pyrimidine-4-carboxylic acid: A simpler analog without the ethoxymethyl group.
6-Methylpyrimidine-4-carboxylic acid: Contains a methyl group instead of an ethoxymethyl group.
4-Aminopyrimidine-5-carboxylic acid: Contains an amino group at the 4-position.
Uniqueness: 6-(Ethoxymethyl)pyrimidine-4-carboxylic acid is unique due to its ethoxymethyl substitution, which can influence its reactivity and interaction with biological targets. This substitution can enhance its solubility and potentially improve its pharmacokinetic properties compared to its simpler analogs .
Properties
IUPAC Name |
6-(ethoxymethyl)pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-4-6-3-7(8(11)12)10-5-9-6/h3,5H,2,4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVRRRWHBRXSTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=NC=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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